molecular formula C8H10F3NO3 B1475956 1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid CAS No. 2098062-89-4

1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1475956
CAS No.: 2098062-89-4
M. Wt: 225.16 g/mol
InChI Key: LTYQBZOJGGXKAL-UHFFFAOYSA-N
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Description

“1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H10F3NO3. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carboxylic acid group and a trifluoro-2-oxopropyl group.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrrolidine derivatives can undergo various reactions. For instance, an annulation reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and α,β-unsaturated carbonyl compounds with NH4OAc or amines has been reported .

Biochemical Analysis

Biochemical Properties

1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For instance, the trifluoromethyl ketone group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. This compound has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidoreductases, by binding to their active sites and altering their catalytic functions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling proteins, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The trifluoromethyl ketone group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. This compound can also act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. Furthermore, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo hydrolysis or oxidation over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At high doses, it can cause toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by inhibiting key enzymes in glycolysis, the citric acid cycle, and other metabolic processes. This compound may also affect metabolite levels by altering the activity of enzymes involved in their synthesis or degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and accumulate in certain cellular compartments. The compound’s distribution within tissues may be influenced by its chemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be found in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .

Properties

IUPAC Name

1-(3,3,3-trifluoro-2-oxopropyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)6(13)4-12-2-1-5(3-12)7(14)15/h5H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYQBZOJGGXKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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